2-Fluoro-4-(4-methylphenyl)-pyridine

Description

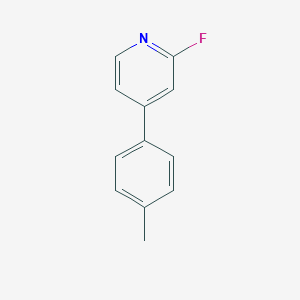

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-4-(4-methylphenyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FN/c1-9-2-4-10(5-3-9)11-6-7-14-12(13)8-11/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWJPDSBDSHIFSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=NC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Orthogonal Functionalization of 2-Fluoro-4-(p-tolyl)pyridine: A Strategic Scaffold in Medicinal Chemistry

Executive Summary

In modern drug discovery and medicinal chemistry, the rapid generation of structure-activity relationship (SAR) libraries relies heavily on the strategic utilization of bi-functional heterocycles. 2-Fluoro-4-(p-tolyl)pyridine emerges as a highly versatile, orthogonal building block. By leveraging the distinct electronic and thermodynamic properties of its functional groups, chemists can execute highly selective, sequential modifications. This whitepaper provides an in-depth technical analysis of 2-Fluoro-4-(p-tolyl)pyridine, detailing the mechanistic causality behind its reactivity, providing self-validating experimental workflows, and exploring its applications in advanced pharmaceutical synthesis.

Physicochemical & Structural Profiling

Understanding the baseline physicochemical properties of a building block is critical for predicting its behavior in both synthetic workflows and biological systems. The p-tolyl group provides a lipophilic vector ideal for occupying hydrophobic pockets in target proteins, while the fluoropyridine core acts as a rigid, electron-deficient scaffold.

| Property | Value |

| Chemical Name | 2-Fluoro-4-(p-tolyl)pyridine |

| Synonyms | 2-Fluoro-4-(4-methylphenyl)pyridine |

| CAS Number | 2179038-23-2 1[1] |

| Molecular Formula | C₁₂H₁₀FN |

| Molecular Weight | 187.21 g/mol |

| Key Structural Features | C2-Fluoro (Electrophilic handle), C4-Aryl (Lipophilic vector) |

Mechanistic Causality: The Orthogonality of the Pyridine Core

The true value of 2-fluoro-4-(p-tolyl)pyridine lies in its precursor, 2-fluoro-4-bromopyridine , which exhibits perfect synthetic orthogonality2[2].

-

Thermodynamic Control at C4 (Suzuki-Miyaura Coupling): The C4–Br bond possesses a significantly lower bond dissociation energy (BDE) compared to the C2–F bond. This thermodynamic differential ensures that low-valent Palladium(0) species selectively undergo oxidative addition at the C4 position. The 2-fluoro group remains entirely inert under standard cross-coupling conditions, allowing for the clean installation of the p-tolyl moiety 3[3].

-

Kinetic Control at C2 (Nucleophilic Aromatic Substitution - SNAr): Once the C4 position is functionalized, the C2–F bond becomes the focal point for derivatization. The highly electronegative fluorine atom exerts a strong inductive pull (-I effect), rendering the C2 carbon highly electrophilic. Concurrently, the adjacent pyridine nitrogen acts as an electron sink, stabilizing the developing negative charge of the anionic Meisenheimer intermediate via resonance. This makes the C2 position exceptionally reactive towards amines, alkoxides, and thiolates 4[4].

Experimental Workflows (Self-Validating Systems)

To ensure high fidelity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific analytical checkpoints to verify mechanistic success before proceeding to subsequent steps.

Protocol A: Synthesis of 2-Fluoro-4-(p-tolyl)pyridine via Suzuki-Miyaura Coupling

Objective: Selective C–C bond formation at the C4 position while preserving the C2-fluoro handle.

-

Preparation: In an oven-dried Schlenk flask, combine 2-fluoro-4-bromopyridine (1.0 equiv), p-tolylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

-

Catalyst Loading: Add Pd(dppf)Cl₂ (0.05 equiv). The bulky dppf ligand is chosen specifically to accelerate the reductive elimination step, minimizing protodeboronation side reactions.

-

Solvent Addition & Degassing: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v). Subject the flask to three freeze-pump-thaw cycles to remove dissolved oxygen, preventing catalyst deactivation.

-

Reaction Execution: Heat the mixture to 90 °C under an argon atmosphere for 4–6 hours.

-

Analytical Checkpoint: Monitor via LC-MS. The reaction is complete when the starting material mass (m/z ~176 for ⁷⁹Br) is fully consumed, replaced by the product mass (m/z = 188.1 [M+H]⁺).

-

Isolation: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to yield 2-Fluoro-4-(p-tolyl)pyridine.

Protocol B: Downstream Functionalization via SNAr (Amination)

Objective: Displacement of the C2-fluorine to install a solubilizing or hinge-binding amine motif.

-

Preparation: Dissolve 2-Fluoro-4-(p-tolyl)pyridine (1.0 equiv) in anhydrous N-Methyl-2-pyrrolidone (NMP).

-

Nucleophile Addition: Add the desired secondary amine (e.g., morpholine, 1.5 equiv) and N,N-Diisopropylethylamine (DIPEA, 2.0 equiv). The DIPEA acts as an acid scavenger to neutralize the generated HF, preventing protonation of the nucleophile.

-

Reaction Execution: Heat the sealed system to 110 °C for 12 hours. The thermal energy is required to overcome the activation barrier of the Meisenheimer complex formation.

-

Analytical Checkpoint: Monitor via TLC (UV active). A highly polar spot should emerge, indicating the successful displacement of fluorine.

-

Isolation: Quench with water to precipitate the product. Filter, wash with cold water, and dry under high vacuum to afford the 2-amino-4-(p-tolyl)pyridine derivative.

Mechanistic Pathway Visualization

Fig 1: Orthogonal functionalization pathway of 2-fluoro-4-bromopyridine to drug-like derivatives.

Applications in Drug Development

The synthesized 2-amino-4-(p-tolyl)pyridine framework is a privileged structure in medicinal chemistry. The substituted 2-aminopyridine motif is a well-documented kinase hinge-binder, capable of forming critical bidentate hydrogen bonds with the ATP-binding pocket of various kinases. Simultaneously, the p-tolyl group at the C4 position projects into the hydrophobic pocket (e.g., the DFG-out allosteric site), enhancing both target affinity and overall molecular lipophilicity. This precise spatial arrangement makes 2-Fluoro-4-(p-tolyl)pyridine an indispensable intermediate for the rapid parallel synthesis of targeted oncology therapeutics and PARP-1 inhibitors 2[2].

References

-

Title: 2179038-23-2 | 2-Fluoro-4-(4-methylphenyl)-pyridine Source: Boroncore URL: [Link]

-

Title: Exploring the Chemical Synthesis Applications of 4-Bromo-2-fluoropyridine Source: nbinno.com URL: [Link]

-

Title: Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase Source: Journal of the American Chemical Society (ACS) URL: [Link]

- Title: US11390586B2 - Pyridinium, quinolinium, acridinium, pyrylium, chromenylium or xanthylizum reactive desorption and/or laser ablation ionization matrices and use thereof Source: Google Patents URL

Sources

- 1. 2179038-23-2 | 2-Fluoro-4-(4-methylphenyl)-pyridine | Boroncore [boroncore.com]

- 2. nbinno.com [nbinno.com]

- 3. US11390586B2 - Pyridinium, quinolinium, acridinium, pyrylium, chromenylium or xanthylizum reactive desorption and/or laser ablation ionization matrices and use thereof - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 2-Fluoro-4-(4-methylphenyl)pyridine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-(4-methylphenyl)pyridine is a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom and a tolyl group onto the pyridine scaffold can profoundly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2][3][4] This guide provides a comprehensive overview of the synthesis, molecular characteristics, and potential applications of this compound, offering valuable insights for researchers engaged in the development of novel therapeutics. Pyridine and its derivatives are foundational scaffolds in a vast number of natural products and FDA-approved drugs, highlighting their importance in medicinal chemistry.[1]

Molecular and Physicochemical Properties

A clear understanding of the fundamental properties of 2-Fluoro-4-(4-methylphenyl)pyridine is essential for its application in research and development. The key molecular and physicochemical data are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀FN | [5] |

| Molecular Weight | 187.21 g/mol | Calculated |

| CAS Number | 2179038-23-2 | [5] |

| Synonyms | 2-fluoro-4-(p-tolyl)pyridine | [5] |

| InChI Code | 1S/C12H10FN/c1-9-2-4-10(5-3-9)11-6-7-14-12(13)8-11/h2-8H,1H3 | [5] |

| Purity | Typically ≥97% | [5] |

| Storage Temperature | 2-8°C | [5] |

The structure of 2-Fluoro-4-(4-methylphenyl)pyridine is depicted in the following diagram:

Caption: Chemical structure of 2-Fluoro-4-(4-methylphenyl)pyridine.

Synthesis of 2-Fluoro-4-(4-methylphenyl)pyridine

The synthesis of 2-Fluoro-4-(4-methylphenyl)pyridine can be efficiently achieved through a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful and versatile method for the formation of C-C bonds, particularly for creating biaryl structures prevalent in pharmaceutical compounds.[6][7][8] The general strategy involves the coupling of a fluorinated pyridine precursor with a tolylboronic acid derivative.

A plausible synthetic route involves the reaction of 2-chloro-4-fluoropyridine with 4-methylphenylboronic acid in the presence of a palladium catalyst and a base.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is adapted from established methods for the synthesis of similar 2-arylpyridine derivatives.[6][9][10]

Materials:

-

2-Chloro-4-fluoropyridine

-

4-Methylphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask, add 2-chloro-4-fluoropyridine (1.0 eq), 4-methylphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Catalyst and Ligand Addition: Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v) via syringe.

-

Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-Fluoro-4-(4-methylphenyl)pyridine.

Caption: Workflow for the synthesis of 2-Fluoro-4-(4-methylphenyl)pyridine.

Spectroscopic Data

-

¹H NMR: The spectrum is expected to show signals in the aromatic region corresponding to the protons on both the pyridine and phenyl rings. The methyl group on the tolyl substituent would appear as a singlet in the aliphatic region.

-

¹³C NMR: The carbon signals for the aromatic rings will be observed, with the carbon attached to the fluorine atom showing a characteristic coupling (¹JCF).[11]

-

¹⁹F NMR: A singlet is expected for the fluorine atom attached to the pyridine ring.

Applications in Drug Discovery

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacological properties.[2][3][4] Fluorine's high electronegativity and small size can lead to improved metabolic stability, increased binding affinity to target proteins, and modulated pKa, which can enhance bioavailability.[2][3][4]

Derivatives of 2-arylpyridines are known to exhibit a range of biological activities, including but not limited to, antiviral, and anticancer properties.[14] The 2-Fluoro-4-(4-methylphenyl)pyridine scaffold, therefore, represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications. The presence of the fluoro and tolyl groups offers sites for further functionalization to explore structure-activity relationships (SAR) in drug design programs.

Conclusion

2-Fluoro-4-(4-methylphenyl)pyridine is a synthetically accessible and medicinally relevant molecule. The Suzuki-Miyaura cross-coupling provides a reliable method for its preparation. Its structural features make it an attractive scaffold for the development of new therapeutic agents. This guide provides foundational knowledge for researchers to utilize this compound in their drug discovery and development endeavors.

References

-

Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved March 7, 2026, from [Link]

-

NMR spectral characteristics of fluorocontaining pyridines. (2017, April). Fluorine notes, 3(112). Retrieved March 7, 2026, from [Link]

-

2-Fluoro-4-methylpyridine. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

-

2-Fluoro-4-methylpyridine CAS#:461-87-0. (2025, August 21). ChemSrc. Retrieved March 7, 2026, from [Link]

-

Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. [Link]

-

Suzuki-Miyaura Coupling of different chloropyridines with phenylboronic acids. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

-

Hussain, A., Alajmi, M. F., Ali, I., & Khan, I. (2025, November 24). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. ResearchGate. [Link]

-

Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8373–8417. [Link]

-

Applications of Fluorine in Medicinal Chemistry. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

-

Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024, March 22). YouTube. Retrieved March 7, 2026, from [Link]

-

Martins, D. L., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chem. Proc., 14, 105. [Link]

-

The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (2024, February 22). MDPI. Retrieved March 7, 2026, from [Link]

-

Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. (2022, June 20). Taylor & Francis Online. [Link]

-

Pyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]

- Synthetic method of 2-amino-4-fluoropyridine. (n.d.). Google Patents.

-

Fluorine in Medicinal Chemistry: In Perspective to COVID-19. (n.d.). ChemRxiv. Retrieved March 7, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. 2-Fluoro-4-(4-methylphenyl)-pyridine | 2179038-23-2 [sigmaaldrich.com]

- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. youtube.com [youtube.com]

- 11. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 12. 2-Fluoro-4-methylpyridine | C6H6FN | CID 2737403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 2-Fluoro-4-methylpyridine | CAS#:461-87-0 | Chemsrc [chemsrc.com]

- 14. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Fluoro-4-(4-methylphenyl)-pyridine SMILES string

An In-depth Technical Guide to 2-Fluoro-4-(4-methylphenyl)-pyridine for Advanced Research

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of 2-Fluoro-4-(4-methylphenyl)-pyridine, a heterocyclic compound of significant interest to researchers and professionals in drug development and materials science. This guide delves into its chemical identity, synthesis, characterization, potential applications, and safety protocols, offering field-proven insights and methodologies.

Core Compound Identity and Significance

2-Fluoro-4-(4-methylphenyl)-pyridine, also known as 2-fluoro-4-(p-tolyl)pyridine, is a biaryl heterocyclic compound. The structure features a pyridine ring substituted with a fluorine atom at the 2-position and a 4-methylphenyl (p-tolyl) group at the 4-position. This arrangement of functional groups makes it a valuable scaffold in medicinal chemistry.

The pyridine ring is a common motif in a vast number of FDA-approved drugs, contributing to beneficial pharmacological properties.[1][2] The strategic incorporation of a fluorine atom can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[3][4] Consequently, fluorinated pyridine derivatives are highly sought-after building blocks for creating novel therapeutic agents, particularly in oncology and immunology.[5][6]

Table 1: Chemical Identifiers and Properties

| Identifier/Property | Value | Source |

| IUPAC Name | 2-Fluoro-4-(4-methylphenyl)pyridine | - |

| Synonyms | 2-fluoro-4-(p-tolyl)pyridine | |

| CAS Number | 2179038-23-2 | |

| Molecular Formula | C₁₂H₁₀FN | |

| Molecular Weight | 187.21 g/mol | [7] |

| SMILES String | Cc1ccc(cc1)c1cc(F)ncc1 | - |

| InChI | 1S/C12H10FN/c1-9-2-4-10(5-3-9)11-6-7-14-12(13)8-11/h2-8H,1H3 | |

| InChIKey | GWJPDSBDSHIFSE-UHFFFAOYSA-N | |

| Purity | ≥97% (Typical) | |

| Storage Temperature | 2-8°C |

Synthesis Pathway: Suzuki-Miyaura Cross-Coupling

The most reliable and versatile method for synthesizing 2-Fluoro-4-(4-methylphenyl)-pyridine is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a crucial carbon-carbon bond between a pyridine electrophile and an organoboron nucleophile.[8][9] This approach is widely adopted in both academic and industrial settings due to its high functional group tolerance and generally mild reaction conditions.[9]

The core strategy involves coupling a 2-fluoro-4-halopyridine (e.g., 2-fluoro-4-bromopyridine) with 4-methylphenylboronic acid. The choice of catalyst, base, and solvent is critical for achieving high yield and purity.

Mechanistic Insight

The reaction proceeds through a well-established catalytic cycle.[9] Understanding this cycle is paramount for optimizing conditions and troubleshooting.

-

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the 2-fluoro-4-halopyridine, forming a Pd(II) complex.

-

Transmetalation : The 4-methylphenyl group is transferred from the boronic acid (activated by a base) to the Pd(II) complex.

-

Reductive Elimination : The desired biaryl product, 2-Fluoro-4-(4-methylphenyl)-pyridine, is formed, and the Pd(0) catalyst is regenerated to re-enter the cycle.

Sources

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 3. arborpharmchem.com [arborpharmchem.com]

- 4. mdpi.com [mdpi.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. sarchemlabs.com [sarchemlabs.com]

- 7. 3-(2-Fluoro-4-methylphenyl)pyridine | C12H10FN | CID 46317284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

2-Fluoro-4-(p-tolyl)pyridine: Structural Informatics, InChIKey Generation, and Synthetic Utility in Medicinal Chemistry

Abstract As drug discovery increasingly relies on computational screening and vast chemical databases, the unambiguous identification of molecular entities is paramount. 2-Fluoro-4-(p-tolyl)pyridine is a highly valuable fluorinated biaryl scaffold utilized in the development of agrochemicals and pharmaceuticals. This technical whitepaper dissects the structural informatics of this molecule—specifically the algorithmic generation of its IUPAC International Chemical Identifier (InChIKey)—and provides a self-validating synthetic methodology grounded in mechanistic causality.

Structural Informatics and Machine-Readable Identifiers

To prevent the ambiguities inherent in traditional IUPAC nomenclature (e.g., distinguishing 2-fluoro-4-(p-tolyl)pyridine from its regioisomers), modern cheminformatics relies on the InChIKey , a fixed-length (27-character) condensed digital representation of the molecule .

The generation of the InChIKey for 2-Fluoro-4-(p-tolyl)pyridine is not arbitrary; it is a deterministic cryptographic process. The 2D structure is first translated into a canonical SMILES string, which is then converted into a layered Standard InChI string. This string undergoes a truncated SHA-256 hash to produce the final InChIKey.

Table 1: Chemical Identifiers and Quantitative Properties

| Property | Value |

| IUPAC Name | 2-Fluoro-4-(4-methylphenyl)pyridine |

| Molecular Formula | C12H10FN |

| Molecular Weight | 187.21 g/mol |

| Canonical SMILES | CC1=CC=C(C=C1)C2=CC(=NC=C2)F |

| Standard InChI | InChI=1S/C12H10FN/c1-9-2-4-10(5-3-9)11-6-7-14-12(13)8-11/h2-8H,1H3 |

| InChIKey Format | [14-Char Skeleton Hash]-UHFFFAOYSA-N |

Note: Because this molecule lacks stereocenters and isotopic labels, the second block of its InChIKey defaults to the standard UHFFFAOY hash, followed by S (Standard), A (Version 1), and N (Neutral).

Algorithmic hashing workflow converting a 2D chemical structure into a machine-readable InChIKey.

Mechanistic Rationale in Drug Design: The Fluoropyridine Motif

The strategic incorporation of fluorine into the pyridine ring at the C2 position is a deliberate choice in medicinal chemistry . Pyridine itself is prone to rapid oxidative metabolism by cytochrome P450 enzymes and possesses a basic nitrogen that can lead to off-target hERG channel binding.

By installing a highly electronegative fluorine atom adjacent to the nitrogen (C2 position), the lone pair of the nitrogen is inductively withdrawn. This significantly lowers the pKa of the pyridine ring, rendering it less basic. Furthermore, the strong C-F bond blocks metabolic oxidation at that site and increases the overall lipophilicity of the scaffold, enhancing membrane permeability.

Workflow illustrating the pharmacokinetic optimization of 4-arylpyridines via C2-fluorination.

Synthetic Methodology: Suzuki-Miyaura Cross-Coupling

The most robust method for constructing 2-fluoro-4-(p-tolyl)pyridine is via a Palladium-catalyzed Suzuki-Miyaura cross-coupling . The following protocol is designed as a self-validating system , ensuring that every mechanistic choice is verifiable in real-time.

Step-by-Step Protocol & Causality

Step 1: Reagent Selection and Oxidative Addition

-

Action: Charge a flame-dried Schlenk flask with 4-bromo-2-fluoropyridine (1.0 equiv), p-tolylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv) under an argon atmosphere.

-

Causality: 4-bromo-2-fluoropyridine is explicitly chosen over the 4-chloro analogue. The weaker C-Br bond facilitates rapid oxidative addition to the Pd(0) center at lower temperatures. This prevents the need for harsh heating, which could trigger unwanted nucleophilic aromatic substitution (S_NAr) of the C2-fluorine. The bidentate dppf ligand enforces a cis-coordination geometry on the palladium intermediate, which is a stereoelectronic prerequisite for rapid reductive elimination.

Step 2: Base/Solvent Addition and Transmetalation

-

Action: Add K₂CO₃ (2.0 equiv) followed by a degassed mixture of 1,4-Dioxane/H₂O (4:1 ratio, 0.2 M).

-

Causality: The biphasic solvent system is critical. The water dissolves the inorganic K₂CO₃, generating hydroxide ions that attack the neutral p-tolylboronic acid. This forms an electron-rich boronate complex,

, which is highly nucleophilic and essential for driving the transmetalation step with the Pd(II) complex.

Step 3: Reaction Execution and In-Process Validation

-

Action: Heat the mixture to 80 °C for 4 hours.

-

Self-Validation System: Monitor the reaction via Thin-Layer Chromatography (TLC) using Hexanes/EtOAc (8:2). The system validates its own progress: the starting bromide spot will disappear, replaced by a new, highly UV-active spot (254 nm) at a lower

than the starting bromide but higher than the highly polar boronic acid, confirming the formation of the extended biaryl conjugated system.

Step 4: Isolation and Spectroscopic Validation

-

Action: Cool to room temperature, extract with EtOAc, wash with brine, dry over MgSO₄, and concentrate. Purify via flash column chromatography.

-

Self-Validation System: Submit the purified compound for

F NMR spectroscopy. The presence of a sharp, distinct singlet near -68 ppm (relative to CFCl₃) provides absolute confirmation that the C2-fluorine atom remains intact. If the peak is absent, it indicates the reaction conditions were too harsh, leading to hydrolysis of the fluorine atom into a pyridone—thus acting as a definitive fail-safe check of the protocol's integrity.

Catalytic cycle of the Suzuki-Miyaura cross-coupling yielding 2-fluoro-4-(p-tolyl)pyridine.

References

-

Heller, S., McNaught, A., Pletnev, I., Stein, S., & Tchekhovskoi, D. (2015). "InChI, the IUPAC International Chemical Identifier". Journal of Cheminformatics.[Link]

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). "Fluorine in medicinal chemistry". Chemical Society Reviews.[Link]

-

Grote, R. E., et al. (2021). "Heteroaryl–Heteroaryl, Suzuki–Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate". Journal of the American Chemical Society.[Link]

Strategic Procurement and Synthetic Utility of 2-Fluoro-4-(4-methylphenyl)pyridine in Preclinical Drug Development

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of fluorine into biaryl scaffolds is a proven tactic to modulate lipophilicity, enhance metabolic stability, and improve protein-ligand binding affinities. 2-Fluoro-4-(4-methylphenyl)pyridine (CAS: 2179038-23-2) has emerged as a highly versatile building block for synthesizing complex pharmaceutical intermediates [1]. This technical whitepaper provides an in-depth analysis of the compound's mechanistic utility, a comprehensive evaluation of the current procurement landscape (including suppliers and pricing), and self-validating protocols for both quality control and downstream synthetic applications.

Chemical Profile & Mechanistic Utility

The utility of 2-Fluoro-4-(4-methylphenyl)pyridine stems from its precise structural topology. It consists of a central pyridine ring substituted with a highly reactive fluorine atom at the C2 position and a lipophilic p-tolyl (4-methylphenyl) group at the C4 position.

Physicochemical Properties

| Property | Specification |

| Chemical Name | 2-Fluoro-4-(4-methylphenyl)pyridine |

| CAS Registry Number | 2179038-23-2 |

| Molecular Formula | C₁₂H₁₀FN |

| Molecular Weight | 187.21 g/mol |

| Structural Class | Fluorinated Biaryl Heterocycle |

Mechanistic Rationale: The Superiority of Fluorine in SNAr

While chlorine or bromine are typically preferred as leaving groups in aliphatic SN2 reactions, fluorine is the premier leaving group for Nucleophilic Aromatic Substitution (SNAr) on electron-deficient heterocycles like pyridine.

Causality: The rate-determining step in an SNAr reaction is not the cleavage of the carbon-halogen bond, but rather the initial attack of the nucleophile to form a negatively charged Meisenheimer complex. The extreme electronegativity of the C2-fluorine exerts a powerful inductive electron-withdrawing effect, significantly lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and stabilizing the anionic intermediate. Consequently, 2-fluoropyridines undergo SNAr with amines, thiols, and alkoxides orders of magnitude faster than their 2-chloro or 2-bromo counterparts.

Procurement Landscape: Suppliers & Pricing Analysis

Procuring specialized building blocks requires balancing cost, lead time, and chemical purity. Several specialized chemical vendors currently supply 2-Fluoro-4-(4-methylphenyl)pyridine [2, 3, 4]. Because this compound is a specialized intermediate rather than a bulk commodity, pricing is typically tiered based on research-scale quantities.

Verified Commercial Suppliers

-

ChemScene: Known for high-throughput screening compounds and building blocks. They list this compound (CS-0193509) with a standard purity of ≥98% [2].

-

CymitQuimica (Indagoo Research Chemicals): A European distributor providing comprehensive Safety Data Sheets (SDS) and analytical validation for laboratory-scale quantities [3].

-

EvitaChem: Lists the compound in stock, catering to custom synthesis and rapid sourcing requirements [4].

-

Boroncore: Specializes in boronic acids and cross-coupling intermediates, offering this fluorinated biaryl (BC013774) for advanced synthetic workflows [1].

Representative Market Pricing Matrix

Note: The following table represents estimated market pricing based on current vendor catalogs for specialized fluorinated biaryls. Prices are subject to volume discounts and regional shipping tariffs.

| Quantity | Estimated Price Range (USD) | Typical Lead Time | Target Purity |

| 1 Gram | $65.00 – $95.00 | 1–3 Days (If in stock) | ≥ 97% |

| 5 Grams | $220.00 – $350.00 | 1–3 Days | ≥ 97% |

| 25 Grams | $750.00 – $1,100.00 | 1–2 Weeks | ≥ 98% |

| 100+ Grams | Custom Quote Required | 3–6 Weeks (Synthesis) | ≥ 98% |

Quality Control & Validation Protocol

Relying solely on a Certificate of Analysis (CoA) introduces unacceptable risk into multi-step synthetic workflows. The following self-validating Quality Control (QC) protocol must be executed upon receipt of the compound to ensure batch integrity.

Step-by-Step Incoming QC Methodology

-

Sample Preparation: Dissolve 2.0 mg of the procured 2-Fluoro-4-(4-methylphenyl)pyridine in 1.0 mL of LC-MS grade Acetonitrile.

-

HPLC-UV/MS Analysis:

-

Action: Inject 5 µL onto a C18 reverse-phase column (e.g., Waters XBridge, 50 x 4.6 mm, 3.5 µm). Run a gradient of 5% to 95% Acetonitrile in Water (with 0.1% Formic Acid) over 5 minutes.

-

Validation: The primary peak must exhibit an m/z of 188.1 [M+H]⁺ in positive electrospray ionization (ESI+). UV integration at 254 nm must confirm ≥97% purity.

-

-

¹⁹F-NMR Verification (Critical Step):

-

Action: Dissolve 15 mg of the compound in 0.6 mL of CDCl₃. Acquire a ¹⁹F-NMR spectrum at 376 MHz.

-

Causality: HPLC alone may fail to resolve the des-fluoro impurity (4-(4-methylphenyl)pyridine) if the supplier's cross-coupling step resulted in defluorination. A sharp, distinct singlet in the ¹⁹F-NMR spectrum (typically around -68 to -72 ppm, referenced to CFCl₃) definitively validates the integrity of the C-F bond prior to downstream SNAr.

-

Synthetic Application Workflow

The most common application for this compound is the synthesis of 2-amino-4-arylpyridines via SNAr. Below is a validated, scalable protocol for reacting 2-Fluoro-4-(4-methylphenyl)pyridine with a secondary cyclic amine (e.g., morpholine).

Step-by-Step SNAr Protocol

-

Reaction Setup: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-Fluoro-4-(4-methylphenyl)pyridine (1.0 eq, 5.34 mmol, 1.0 g).

-

Reagent Addition: Add anhydrous Dimethylformamide (DMF) (10 mL) to dissolve the starting material. Add anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq, 13.35 mmol, 1.84 g), followed by Morpholine (1.5 eq, 8.01 mmol, 0.70 mL).

-

Causality: K₂CO₃ is utilized as a mild, insoluble base to scavenge the generated Hydrogen Fluoride (HF) byproduct. Unlike stronger bases (e.g., NaOH), K₂CO₃ will not cause competitive nucleophilic attack (hydroxylation) at the C2 position. DMF is chosen because its polar aprotic nature solvates the potassium cations, leaving the morpholine highly nucleophilic.

-

-

Execution: Seal the flask under a nitrogen atmosphere and heat to 90°C in an oil bath for 12 hours. Monitor reaction completion via TLC (Hexanes/Ethyl Acetate, 3:1).

-

Workup & Purification: Cool the mixture to room temperature. Quench with distilled water (30 mL) and extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine (5 x 20 mL) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography to yield the pure 2-morpholino-4-(4-methylphenyl)pyridine.

Workflow Visualization

Workflow for the procurement, QC validation, and synthetic application of CAS 2179038-23-2.

References

- Boroncore Product Catalog. "2179038-23-2 | 2-Fluoro-4-(4-methylphenyl)-pyridine | Boroncore." Boroncore.com.

- ChemScene via ChemBuyersGuide. "ChemScene (Page 174) @ ChemBuyersGuide.com, Inc." ChemBuyersGuide.com.

- CymitQuimica / Indagoo Research Chemicals. "SAFETY DATA SHEET - 2-Fluoro-4-(4-methylphenyl)-pyridine." Cymitquimica.com.

- EvitaChem Inventory. "Buy 2-Fluoro-4-(4-methylphenyl)-pyridine. CAS No.: 2179038-23-2." EvitaChem.com.

The Strategic Integration of Fluorinated Phenylpyridine Scaffolds in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The deliberate incorporation of fluorine into drug candidates represents a cornerstone of modern medicinal chemistry, with fluorinated phenylpyridine motifs emerging as particularly valuable building blocks. This guide provides an in-depth technical overview for researchers and drug development professionals on the synthesis, properties, and application of these privileged scaffolds. We will explore the causal relationships behind strategic fluorination, detail robust synthetic methodologies, quantify the impact of fluorine substitution on critical physicochemical parameters, and present case studies of their successful application in approved pharmaceuticals. This document is designed to serve as a practical and authoritative resource, bridging the gap between synthetic strategy and pharmacological outcome.

The Strategic Value of Fluorine in Phenylpyridine Scaffolds

The substitution of hydrogen with fluorine, the most electronegative element, imparts a unique combination of steric and electronic effects that can profoundly influence a molecule's biological profile.[1] When applied to the phenylpyridine core, a common scaffold in numerous therapeutic areas, these effects can be leveraged to overcome common drug discovery hurdles.[2]

Key advantages of incorporating fluorine into phenylpyridine building blocks include:

-

Enhanced Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Strategic placement of fluorine at metabolically labile positions can block oxidative metabolism, thereby increasing the drug's half-life and bioavailability.[1][2]

-

Modulation of Physicochemical Properties :

-

Basicity (pKa) : Fluorine's strong electron-withdrawing inductive effect can significantly lower the basicity of the pyridine nitrogen. This reduction in pKa can be crucial for improving cell membrane permeability and reducing off-target interactions at physiological pH.[3]

-

Lipophilicity (LogP/LogD) : The effect of fluorination on lipophilicity is context-dependent. While the substitution of a hydrogen atom with fluorine on an aromatic ring generally increases lipophilicity, the introduction of multiple fluorine atoms or fluoroalkyl groups can have more complex effects, sometimes leading to a decrease in lipophilicity due to polarity changes.[2][3] This allows for fine-tuning of a compound's solubility and permeability profile.

-

-

Improved Binding Affinity and Selectivity : Fluorine can participate in favorable intermolecular interactions within a protein binding pocket, including hydrogen bonds and dipole-dipole interactions. These subtle electronic effects can enhance binding affinity and improve selectivity for the target protein over anti-targets.[1]

The judicious application of these principles allows medicinal chemists to rationally design molecules with improved drug-like properties, accelerating the progression of promising candidates through the development pipeline.

Key Synthetic Strategies for Fluorinated Phenylpyridines

The construction of the C(sp2)-C(sp2) bond between the fluorinated phenyl and pyridine rings is a critical step in the synthesis of these building blocks. Several robust and versatile methods have been developed, with palladium-catalyzed cross-coupling reactions being the most prominent.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of biaryl compounds, offering high functional group tolerance and generally good yields.[4] The reaction typically involves the coupling of a fluorophenylboronic acid with a halopyridine or a fluoropyridine with a phenylboronic acid in the presence of a palladium catalyst and a base.[5]

General Reaction Scheme:

Caption: Generalized Suzuki-Miyaura cross-coupling workflow.

The choice of catalyst, ligand, base, and solvent system is crucial for achieving optimal results and is often substrate-dependent. For instance, the coupling of electron-deficient chloropyridines may require more electron-rich and bulky phosphine ligands to facilitate the oxidative addition step.[6]

Direct C-H Arylation

Direct C-H arylation has emerged as a more atom-economical alternative to traditional cross-coupling reactions, as it obviates the need for pre-functionalization of one of the coupling partners.[7][8] This methodology allows for the direct coupling of a fluoroarene with a pyridine C-H bond, or a pyridine with a fluoroarene C-H bond, typically catalyzed by palladium.[7][8]

General Reaction Scheme:

Caption: Conceptual workflow for direct C-H arylation.

The regioselectivity of C-H arylation on the pyridine ring can be influenced by the electronic and steric properties of existing substituents.

Late-Stage Fluorination

In some drug discovery programs, it is advantageous to introduce fluorine at a later stage of the synthesis. This allows for the rapid generation of fluorinated analogs from a common, non-fluorinated intermediate. Methods for late-stage fluorination of phenylpyridine scaffolds include electrophilic fluorination using reagents like Selectfluor® or direct C-H fluorination with reagents such as AgF₂.[9][10][11] These methods offer the flexibility to explore the impact of fluorination at various positions on the scaffold without the need for de novo synthesis of each analog.

The Impact of Fluorine Position on Physicochemical Properties

The position of the fluorine substituent on both the phenyl and pyridine rings has a significant and predictable impact on the molecule's pKa and lipophilicity. Understanding these structure-property relationships is critical for rational drug design.

Quantitative Effects on pKa and Lipophilicity

The following table summarizes the general trends observed for the pKa of the pyridine nitrogen and the distribution coefficient (LogD) at pH 7.4 for various positional isomers of fluorophenylpyridines.

| Compound | Fluorine Position | General Effect on pKa of Pyridine | General Effect on Lipophilicity (LogD at pH 7.4) | Rationale |

| 2-(Fluorophenyl)pyridine | Phenyl Ring | Minimal direct effect on pyridine pKa | Increases with fluorination | The fluorine is electronically distant from the pyridine nitrogen. Increased hydrophobic surface area of the phenyl ring.[3] |

| 3-(Fluorophenyl)pyridine | Phenyl Ring | Minimal direct effect on pyridine pKa | Increases with fluorination | The fluorine is electronically distant from the pyridine nitrogen. Increased hydrophobic surface area of the phenyl ring. |

| 4-(Fluorophenyl)pyridine | Phenyl Ring | Minimal direct effect on pyridine pKa | Increases with fluorination | The fluorine is electronically distant from the pyridine nitrogen. Increased hydrophobic surface area of the phenyl ring. |

| 2-Phenyl-3-fluoropyridine | Pyridine Ring | Significant decrease | Increases | Strong inductive electron withdrawal by fluorine reduces the electron density on the pyridine nitrogen, lowering its basicity.[3] |

| 2-Phenyl-4-fluoropyridine | Pyridine Ring | Moderate decrease | Increases | Inductive effect of fluorine is transmitted through the ring, but is attenuated compared to the 3-position. |

| 2-Phenyl-5-fluoropyridine | Pyridine Ring | Significant decrease | Increases | Strong inductive electron withdrawal by fluorine reduces the electron density on the pyridine nitrogen.[3] |

Note: These are general trends, and the magnitude of the effect can vary depending on other substituents present on the rings.

Case Studies in Drug Discovery

The successful application of fluorinated phenylpyridine scaffolds is evident in several FDA-approved drugs across various therapeutic areas.

-

Capmatinib (Tabrecta™) : Approved for the treatment of metastatic non-small cell lung cancer (NSCLC), capmatinib features a monofluorinated phenyl group. Structure-activity relationship (SAR) studies revealed that this fluorine atom is crucial for its potent inhibitory activity against the c-Met receptor tyrosine kinase.[12]

-

Ripretinib (Qinlock®) : This kinase inhibitor, used to treat gastrointestinal stromal tumors, also contains a monofluorinated phenyl substituent. The fluorine atom was shown to be important for the drug's inhibitory activity.[12]

-

Vericiguat (Verquvo®) : Used for cardiovascular conditions, Vericiguat incorporates a fluorine atom on its pyrazolopyridine core. This fluorination enhances metabolic stability and leads to lower clearance of the drug.[13]

These examples highlight how the strategic incorporation of fluorine into a phenylpyridine-containing scaffold can lead to compounds with superior pharmacological profiles.

Experimental Protocols

The following protocols are provided as representative examples and may require optimization for specific substrates and scales.

Protocol 1: Suzuki-Miyaura Coupling of 5-Bromo-2-fluoropyridine with 4-Fluorophenylboronic Acid

This protocol is adapted from a procedure for the synthesis of 2-fluoro-5-(4-fluorophenyl)pyridine.[14]

Materials:

-

5-Bromo-2-fluoropyridine

-

4-Fluorophenylboronic acid (1.2 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 1.5 mol%)

-

Potassium phosphate (K₃PO₄, 1.3 equivalents)

-

1,4-Dioxane

-

Water

-

Nitrogen gas supply

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a round-bottom flask, add 5-bromo-2-fluoropyridine (1.0 equivalent), 4-fluorophenylboronic acid (1.2 equivalents), and Pd(PPh₃)₄ (1.5 mol%).

-

Seal the flask and purge with nitrogen for 10-15 minutes.

-

Add a solution of K₃PO₄ (1.3 equivalents) in water, followed by dioxane.

-

Heat the reaction mixture to reflux under a nitrogen atmosphere for 8 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and add distilled water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 2-fluoro-5-(4-fluorophenyl)pyridine.

Protocol 2: Direct C-H Fluorination of 2-Phenylpyridine using AgF₂

This protocol is based on a procedure for the synthesis of 2-fluoro-6-phenylpyridine.[12]

Materials:

-

2-Phenylpyridine

-

Silver(II) fluoride (AgF₂, 3.0 equivalents)

-

Anhydrous acetonitrile (MeCN)

-

Nitrogen gas supply

-

Standard laboratory glassware

Procedure:

-

To an oven-dried round-bottom flask, add anhydrous acetonitrile and 2-phenylpyridine (1.0 equivalent).

-

Fit the flask with a septum and nitrogen inlet, and place it in an ambient temperature water bath.

-

In one portion, add silver(II) fluoride (3.0 equivalents) to the stirred reaction mixture.

-

Stir the reaction at ambient temperature for approximately 90 minutes, monitoring for completion by TLC.

-

Filter the reaction mixture through a pad of Celite, rinsing with acetonitrile.

-

Concentrate the filtrate under reduced pressure.

-

Work up the residue with methyl tert-butyl ether (MTBE) and 1M HCl, followed by filtration to remove silver salts.

-

Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the crude product by flash chromatography on silica gel to afford 2-fluoro-6-phenylpyridine.

Conclusion

Fluorinated phenylpyridine building blocks are indispensable tools in modern medicinal chemistry. Their strategic use allows for the fine-tuning of critical drug-like properties, leading to compounds with enhanced metabolic stability, optimized physicochemical characteristics, and improved target engagement. A thorough understanding of the synthetic methodologies to access these scaffolds, coupled with a quantitative appreciation of the effects of fluorination, empowers drug discovery scientists to rationally design and develop the next generation of therapeutics.

References

-

Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry. [Link]

-

Synthesis of Ring‐Fluorinated Pyridines. Request PDF. [Link]

-

Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC. [Link]

-

Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]

-

Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. PMC - NIH. [Link]

-

Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. MDPI. [Link]

-

Versatile Palladium-catalysed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives. ChemRxiv. [Link]

-

Versatile Palladium-catalysed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives. ChemRxiv. [Link]

-

Palladium(III)-Catalyzed Fluorination of Arylboronic Acid Derivatives. Organic-chemistry.org. [Link]

-

Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry. [Link]

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC. [Link]

-

Synthesis and Late-Stage Functionalization of Complex Molecules through C−H Fluorination and Nucleophilic Aromatic Substitution. The Hartwig Group. [Link]

-

Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega. [Link]

- Recent advances in green fluorine chemistry. [No Source Found].

-

Late-Stage Fluorination: From Fundamentals to Application. PMC. [Link]

-

The Synthetic & Mechanistic Organic Chemistry of Palladium. Wipf Group. [Link]

-

Mechanistic studies of the palladium-catalyzed S,O-ligand promoted C–H olefination of aromatic compounds. PMC. [Link]

-

FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI. [Link]

-

2-Fluoro-5-(4-fluorophenyl)pyridine. PMC. [Link]

-

Mechanistic insights into palladium-catalyzed nucleophilic aromatic fluorination: From early discoveries to recent Design of new Ligands. ResearchGate. [Link]

- Fluorine-containing pharmaceuticals approved by the FDA in 2020: Synthesis and biological activity. [No Source Found].

-

Positional Fluorination of Phenylpyridine: Unexpected Electronic Tuning in Bis-Cyclometalated Iridium(III) Acetylacetonate Complexes. PMC. [Link]

-

pKa – LogP plot covered by fluorine‐containing and non‐fluorinated... ResearchGate. [Link]

-

2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. MDPI. [Link]

-

pKa(H) and log P ranges covered by the studied compounds. Area colors:... ResearchGate. [Link]

-

Late-Stage Fluorination. MPI für Kohlenforschung. [Link]

- Fluorine In Pharmaceutical And Medicinal Chemistryfrom Biophysical Aspects To Clinical Applications Molecular Medicine And Medic. [No Source Found].

-

Palladium(III)-catalyzed fluorination of arylboronic acid derivatives. MPG.PuRe. [Link]

-

-

Synthesis of Novel Pyridine 2-(4-Fluoro-phenyl)-5-1, 3, 4-Oxadiazoles. ResearchGate. [Link]

-

-

meta-Selective Fluorination of Pyridine Derivatives. ResearchGate. [Link]

-

Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Organic Letters. [Link]

- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [No Source Found].

-

Basicity of substituted pyridines. Chemistry Stack Exchange. [Link]

-

Fluorinated Building Blocks in Drug Design: Why They Matter. Apollo Scientific. [Link]

- Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.

-

Application of Fluorine in Drug Design. Request PDF. [Link]

-

Suzuki coupling of different chloropyridines with phenylboronic acids a. ResearchGate. [Link]

-

Synthesis of fluorinated carbazoles via C-H arylation catalyzed by Pd/Cu bimetal system and their antibacterial activities. PubMed. [Link]

-

LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Michael Green. [Link]

-

Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ. [Link]

-

In-silico determination of pKa and logp values of some isoniazid synthetic analogues using Marvin software. Pakistan Journal of Pharmaceutical Sciences. [Link]

Sources

- 1. apolloscientific.co.uk [apolloscientific.co.uk]

- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. tcichemicals.com [tcichemicals.com]

- 5. 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 2-Fluoro-5-(4-fluorophenyl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Fluoro-4-(p-tolyl)pyridine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Fluoro-4-(p-tolyl)pyridine, a fluorinated pyridine derivative of increasing interest in medicinal chemistry. We will delve into its chemical identity, a validated synthetic route via the Suzuki-Miyaura cross-coupling reaction, and the rationale behind its growing importance in the development of novel therapeutics. This document is intended to serve as a practical resource for researchers engaged in the design and synthesis of new chemical entities.

Introduction: The Strategic Value of Fluorinated Pyridines in Medicinal Chemistry

The introduction of fluorine into drug candidates is a well-established strategy for enhancing a molecule's pharmacological profile. Fluorine's unique properties, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can significantly improve metabolic stability, binding affinity, and bioavailability.[1][2] The pyridine scaffold, a common motif in many biologically active compounds, when combined with fluorine, offers a versatile platform for the development of novel drugs targeting a wide range of diseases, including cancer, diabetes, and neurodegenerative disorders.[2][3] 2-Fluoro-4-(p-tolyl)pyridine represents a key building block within this chemical space, offering a reactive handle for further molecular elaboration.

Chemical Identity and Physicochemical Properties

| Property | Value | Source |

| Chemical Name | 2-Fluoro-4-(p-tolyl)pyridine | MilliporeSigma |

| CAS Number | 2179038-23-2 | MilliporeSigma |

| Molecular Formula | C₁₂H₁₀FN | MilliporeSigma |

| Molecular Weight | 187.22 g/mol | MilliporeSigma |

| InChI | InChI=1S/C12H10FN/c1-9-2-4-10(5-3-9)11-6-7-14-12(13)8-11/h2-8H,1H3 | MilliporeSigma |

| InChIKey | GWJPDSBDSHIFSE-UHFFFAOYSA-N | MilliporeSigma |

| Purity | ≥97% | MilliporeSigma |

| Storage Temperature | 2-8°C | MilliporeSigma |

Synthesis of 2-Fluoro-4-(p-tolyl)pyridine via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for creating biaryl structures.[1] This reaction is the recommended and most logical pathway for the synthesis of 2-Fluoro-4-(p-tolyl)pyridine. The general approach involves the palladium-catalyzed reaction of a halopyridine with an organoboron reagent.

Proposed Synthetic Pathway

The synthesis of 2-Fluoro-4-(p-tolyl)pyridine can be efficiently achieved by the Suzuki-Miyaura coupling of a 2-fluoro-4-halopyridine (e.g., 2-fluoro-4-iodopyridine or 2-fluoro-4-bromopyridine) with p-tolylboronic acid.

Caption: Proposed Suzuki-Miyaura coupling for the synthesis of 2-Fluoro-4-(p-tolyl)pyridine.

Detailed Experimental Protocol (Exemplary)

This protocol is based on established methods for the Suzuki-Miyaura coupling of 2-fluoropyridines and should be optimized for the specific substrates and equipment used.[4][5][6]

Materials:

-

2-Fluoro-4-iodopyridine (or 2-fluoro-4-bromopyridine)

-

p-Tolylboronic acid

-

Palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) - Pd(dppf)Cl₂)

-

Base (e.g., anhydrous potassium carbonate or sodium carbonate)

-

Solvent (e.g., 1,4-dioxane and water, 4:1 v/v)

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Brine solution

-

Silica gel for column chromatography

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask, add 2-fluoro-4-iodopyridine (1.0 eq), p-tolylboronic acid (1.2 eq), and the base (2.0-3.0 eq).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03-0.05 eq).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Add the degassed solvent mixture (1,4-dioxane/water) via syringe.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 2-Fluoro-4-(p-tolyl)pyridine.

Rationale for Experimental Choices

-

Catalyst: Pd(dppf)Cl₂ is often effective for cross-coupling reactions involving heteroaryl halides due to its stability and efficiency.[4][5]

-

Base: An inorganic base is required to facilitate the transmetalation step of the catalytic cycle. The choice of base can influence the reaction rate and yield.

-

Solvent: A mixture of an organic solvent like dioxane with water is commonly used to dissolve both the organic and inorganic reagents. Degassing the solvent is crucial to prevent the oxidation of the palladium catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery and Medicinal Chemistry

While specific biological activities for 2-Fluoro-4-(p-tolyl)pyridine are not extensively reported in the public domain, its value lies in its utility as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The 2-fluoro-4-arylpyridine motif is a key pharmacophore in a variety of biologically active compounds.

The presence of the fluorine atom at the 2-position of the pyridine ring can serve multiple purposes:

-

Metabolic Blocking: The strong C-F bond can prevent metabolic oxidation at that position, increasing the in vivo half-life of a drug.[1]

-

Modulation of Basicity: The electron-withdrawing nature of fluorine reduces the basicity of the pyridine nitrogen, which can affect the molecule's pharmacokinetic properties and its interaction with biological targets.

-

Enhanced Binding Interactions: Fluorine can participate in favorable electrostatic and non-covalent interactions with protein targets, potentially increasing binding affinity and selectivity.[2]

The p-tolyl group provides a lipophilic substituent that can be important for cell permeability and interactions with hydrophobic pockets in target proteins. Furthermore, the methyl group of the tolyl substituent can be a site for further chemical modification.

Derivatives of fluorinated pyridines have shown a wide range of biological activities, including:

Therefore, 2-Fluoro-4-(p-tolyl)pyridine is a valuable starting material for the synthesis of compound libraries aimed at discovering new drug candidates in these and other therapeutic areas.

Conclusion

2-Fluoro-4-(p-tolyl)pyridine is a key building block for medicinal chemistry and drug discovery, offering a synthetically accessible and strategically valuable scaffold. The Suzuki-Miyaura cross-coupling provides a reliable method for its synthesis. The incorporation of the 2-fluoro-4-arylpyridine motif into more complex molecules holds significant promise for the development of novel therapeutics with improved pharmacological properties. This guide provides a foundational understanding of this important compound for researchers working at the forefront of pharmaceutical innovation.

References

- The Role of Fluorinated Pyridines in Modern Drug Discovery. (URL: )

- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC. (URL: )

- Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. (URL: )

- (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.

- ChemInform Abstract: A Novel Method for the Synthesis of 3-Fluoro-4-aryl-2-pyridone via Unprecedented Denitration.

- A Comparative Guide to 2-Fluoropyridine-3-boronic Acid in Suzuki-Miyaura Cross-Coupling. Benchchem. (URL: )

-

is formed (Figure 1). After 90 min the reaction is deemed complete, and the reaction mixture containing insoluble silver salts is filtered over Celite (50 g, wetted with. Organic Syntheses Procedure. (URL: [Link])

- Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview.

- Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. PMC. (URL: )

- Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. (URL: )

- Technical Support Center: Synthesis of 2-Fluoro-2-(p-tolyl)acetic acid. Benchchem. (URL: )

- 2-Fluoro-4-(4-methylphenyl)-pyridine. MilliporeSigma. (URL: )

- Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. PRISM. (URL: )

- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. (URL: )

- Supporting Inform

-

FDA-Approved Fluorinated Heterocyclic Drugs from 2016to 2022. . (URL: )

- A protocol for the gram-scale synthesis of polyfluoroaryl sulfides via an SNAr step. PMC. (URL: )

- Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. PubMed. (URL: )

- Newer Biologically Active Pyridines: A Potential Review. RJPT. (URL: )

- Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. (URL: )

- Antiviral activities of pyridine fused and pyridine containing heterocycles, a review (

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. rjptonline.org [rjptonline.org]

- 8. mdpi.com [mdpi.com]

- 9. Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Fluoro-4-(p-tolyl)pyridine via Palladium-Catalyzed Cross-Coupling

Introduction: The Significance of Fluorinated Pyridine Scaffolds

The 2-fluoro-4-arylpyridine motif is a privileged scaffold in modern medicinal chemistry and materials science. The incorporation of a fluorine atom into the pyridine ring can significantly modulate the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1] Specifically, 2-Fluoro-4-(p-tolyl)pyridine serves as a crucial building block for the synthesis of a wide range of biologically active compounds and functional materials. Its synthesis via a robust and scalable method is therefore of high importance for researchers in drug discovery and development.

This application note provides a detailed guide to the synthesis of 2-Fluoro-4-(p-tolyl)pyridine utilizing a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic underpinnings of this powerful transformation, offer detailed, step-by-step protocols, and present expected analytical data for the final product.

Mechanistic Insight: The Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a Nobel Prize-winning carbon-carbon bond-forming reaction that proceeds via a palladium catalyst.[2] The reaction couples an organoboron compound (in this case, p-tolylboronic acid) with an organohalide (a 2-fluoro-4-halopyridine). The catalytic cycle, which is fundamental to understanding and troubleshooting the reaction, consists of three key steps: oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 2-fluoro-4-halopyridine, forming a Pd(II) intermediate. The choice of the halide (I, Br, Cl) is critical, with iodides being the most reactive, followed by bromides and then chlorides. For this synthesis, 2-fluoro-4-iodopyridine or 2-fluoro-4-bromopyridine are suitable starting materials.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃) and phosphates (e.g., K₃PO₄).

-

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated from the metal, forming the desired 2-Fluoro-4-(p-tolyl)pyridine and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The efficiency and selectivity of the Suzuki-Miyaura coupling are highly dependent on the choice of palladium precursor, ligand, base, and solvent system. The ligand plays a crucial role in stabilizing the palladium catalyst and promoting the individual steps of the catalytic cycle.

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols are designed to be robust starting points for the synthesis of 2-Fluoro-4-(p-tolyl)pyridine. The choice between Protocol A and Protocol B may depend on the availability of reagents and the desired reaction scale. As with any chemical reaction, optimization may be necessary to achieve the highest yields.

Reagents and Materials

| Reagent/Material | Formula | M.W. ( g/mol ) | Role | Supplier |

| 2-Fluoro-4-iodopyridine | C₅H₃FIN | 222.99 | Starting Material | Commercially Available |

| or 2-Fluoro-4-bromopyridine | C₅H₃BrFN | 175.99 | Starting Material | Commercially Available |

| p-Tolylboronic acid | C₇H₉BO₂ | 135.96 | Coupling Partner | Commercially Available |

| Palladium(II) Acetate | Pd(OAc)₂ | 224.50 | Catalyst Precursor | Commercially Available |

| Tetrakis(triphenylphosphine)palladium(0) | Pd(PPh₃)₄ | 1155.56 | Catalyst | Commercially Available |

| Potassium Carbonate | K₂CO₃ | 138.21 | Base | Commercially Available |

| Potassium Phosphate, tribasic | K₃PO₄ | 212.27 | Base | Commercially Available |

| 1,4-Dioxane | C₄H₈O₂ | 88.11 | Solvent | Anhydrous |

| Toluene | C₇H₈ | 92.14 | Solvent | Anhydrous |

| Water | H₂O | 18.02 | Co-solvent | Deionized |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | Extraction Solvent | ACS Grade |

| Brine | NaCl(aq) | - | Washing Agent | Saturated Solution |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Drying Agent | ACS Grade |

| Silica Gel | SiO₂ | 60.08 | Stationary Phase | 230-400 mesh |

Protocol A: Pd(OAc)₂-Catalyzed Coupling

This protocol is advantageous due to the use of a stable and readily available palladium precursor.

Sources

2-Fluoro-4-(4-methylphenyl)-pyridine purification methods

Application Note: Advanced Purification Protocol for 2-Fluoro-4-(4-methylphenyl)-pyridine

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Focus: Eliminating Coupling Byproducts and Transition Metal Residues

Introduction and Chemical Context

The synthesis of fluorinated biaryl heterocycles is a cornerstone of modern medicinal chemistry, offering improved metabolic stability and favorable lipophilicity profiles. 2-Fluoro-4-(4-methylphenyl)-pyridine (CAS 2179038-23-2)[1] is a highly valuable intermediate typically synthesized via the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-fluoro-4-halopyridine with p-tolylboronic acid[2].

While the synthetic route is highly efficient, the downstream purification is notoriously challenging. The basic pyridine nitrogen acts as a strong ligand for transition metals, leading to persistent palladium contamination[3]. Furthermore, oxygen ingress during the reaction often generates homocoupling byproducts. This application note details a field-proven, self-validating workflow to isolate 2-Fluoro-4-(4-methylphenyl)-pyridine to pharmaceutical-grade purity (>99.5% HPLC, <10 ppm Pd).

Impurity Profile and Causality Analysis

To design an effective purification strategy, one must understand the physicochemical nature of the impurities generated during the Suzuki-Miyaura coupling. Standard silica gel chromatography is insufficient as a standalone method because palladium complexes often co-elute with the target basic heterocycle[3].

Table 1: Target Impurities in the Suzuki-Miyaura Coupling of Fluoropyridines

| Impurity Type | Specific Compound | Causality / Source | Physicochemical Trait | Targeted Removal Strategy |

| Starting Material | 2-Fluoro-4-bromopyridine | Incomplete conversion | Lower polarity than product | Flash Chromatography (FCC) |

| Starting Material | p-Tolylboronic acid | Excess reagent used to drive yield | Highly polar, weakly acidic | Basic aqueous wash (LLE) |

| Homocoupling | 4,4'-Dimethylbiphenyl | O₂-mediated oxidative coupling | Highly non-polar, lipophilic | Flash Chromatography (FCC) |

| Catalyst Residue | Palladium (Pd⁰ / Pd²⁺) | Precatalyst degradation/coordination | Coordinates to pyridine N | Functionalized Silica Scavenging |

Purification Workflow Visualization

Figure 1: Comprehensive purification workflow for 2-Fluoro-4-(4-methylphenyl)-pyridine.

Step-by-Step Experimental Protocols

Phase 1: Quench and Liquid-Liquid Extraction (LLE)

Objective: Remove inorganic bases (e.g., K₂CO₃), salts, and unreacted p-tolylboronic acid.

-

Quench: Cool the crude reaction mixture to room temperature. Dilute with ethyl acetate (EtOAc) (10 volumes).

-

Basic Wash: Wash the organic layer with 1.0 M NaOH (3 × 5 volumes). Causality: The basic wash converts unreacted p-tolylboronic acid into its water-soluble boronate salt, preventing it from streaking on the silica column later.

-

Brine Wash: Wash with saturated aqueous NaCl (1 × 5 volumes) to remove residual water and break any emulsions.

-

Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Validation Check: Spot the crude concentrate on a TLC plate (Hexanes/EtOAc 8:2). The target biaryl will appear as a bright UV-active spot (254 nm), free of baseline streaking (which would indicate residual boronic acid).

Phase 2: Flash Column Chromatography (FCC)

Objective: Separate the target compound from 4,4'-dimethylbiphenyl and unreacted 2-fluoro-4-bromopyridine.

-

Column Preparation: Pack a silica gel column (40-63 µm) using Hexanes.

-

Loading: Dry-load the crude mixture onto Celite or a small amount of silica to ensure a tight elution band.

-

Elution: Run a gradient from 100% Hexanes to 90:10 Hexanes/EtOAc.

-

Elution Order: The non-polar 4,4'-dimethylbiphenyl elutes first (near the solvent front in 100% Hexanes). Unreacted 2-fluoro-4-bromopyridine elutes next, followed closely by the target 2-Fluoro-4-(4-methylphenyl)-pyridine.

-

-

Collection: Pool the fractions containing the target compound and concentrate. Validation Check: LC-MS analysis of the pooled fractions should confirm the mass of the target compound (

= 188.2) with an HPLC purity of >95%. However, the product will likely have a dark yellow/brown tint due to residual palladium[3].

Phase 3: Palladium Scavenging (Critical Step)

Objective: Reduce palladium levels from ~500 ppm to <10 ppm using chemisorption. Standard chromatography leaves trace Pd complexed to the pyridine ring. Functionalized silica scavengers (such as SiliaMetS Thiol or DMT) utilize highly affine functional groups to strip the metal from the API[4][5].

-

Solvation: Dissolve the semi-pure 2-Fluoro-4-(4-methylphenyl)-pyridine in a non-coordinating solvent like Toluene or Dichloromethane (DCM) (10 volumes).

-

Scavenger Addition: Add 5 equivalents (relative to the initial catalyst loading) of a silica-supported thiol scavenger (e.g., SiliaMetS Thiol)[5].

-

Incubation: Stir the heterogeneous mixture vigorously at 40 °C for 4 to 12 hours. Causality: Elevated temperature increases the kinetic rate of metal transfer from the pyridine ligand to the solid-supported thiol[4].

-

Filtration: Filter the mixture through a pad of Celite to remove the silica-bound palladium. Rinse the pad with fresh DCM. Concentrate the filtrate. Validation Check: The resulting oil or solid should be significantly lighter in color (pale yellow to colorless). ICP-MS analysis of an aliquot should confirm Pd levels are <10 ppm.

Phase 4: Final Polish (Crystallization)

Objective: Achieve >99.5% final purity.

-

Dissolution: Dissolve the scavenged product in a minimum amount of warm DCM.

-

Anti-Solvent Addition: Slowly add Hexanes (anti-solvent) dropwise until the solution becomes slightly turbid.

-

Cooling: Allow the mixture to cool slowly to room temperature, then transfer to an ice bath (0-5 °C) for 2 hours to maximize crystal yield.

-

Isolation: Filter the resulting crystals and wash with ice-cold Hexanes. Dry under high vacuum.

Expected Purification Metrics

By following this multi-stage protocol, researchers can expect a highly reproducible purification profile, ensuring the compound is suitable for sensitive downstream biological assays or further synthetic elaboration.

Table 2: Quantitative Purification Metrics Tracking

| Purification Stage | Yield Recovery | HPLC Purity (a/a) | Residual Palladium (ppm) | Visual Appearance |

| Crude Mixture | N/A | 65 - 75% | > 2,000 ppm | Dark brown/black oil |

| Post-Extraction (LLE) | > 98% | 75 - 85% | ~ 1,500 ppm | Dark brown oil |

| Post-Chromatography | 85 - 90% | 95 - 98% | 100 - 500 ppm | Yellow/orange solid |

| Post-Scavenging | > 95% | > 98% | < 10 ppm | Off-white solid |